4-(2-Fluorophenyl)pyrrolidin-2-one
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Overview
Description
“4-(2-Fluorophenyl)pyrrolidin-2-one” is a compound that belongs to the class of organic compounds known as phenylpyridines . These are polycyclic aromatic compounds containing a benzene ring linked to a pyridine ring through a CC or CN bond . The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of pyrrolidin-2-ones involves a domino process including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . This process is part of a selective synthesis of pyrrolidin-2-ones and 3-iodopyrroles via the cascade reactions of N-substituted piperidines .Molecular Structure Analysis
The molecular structure of “4-(2-Fluorophenyl)pyrrolidin-2-one” is characterized by a pyrrolidine ring, which is a five-membered ring with four carbon atoms and one nitrogen atom . The pyrrolidine ring is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .Chemical Reactions Analysis
The formation of pyrrolidin-2-ones involves a domino process including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . This process is part of a selective synthesis of pyrrolidin-2-ones and 3-iodopyrroles via the cascade reactions of N-substituted piperidines .Scientific Research Applications
Versatile Scaffold for Drug Discovery
Pyrrolidin-2-one, which includes “4-(2-Fluorophenyl)pyrrolidin-2-one”, is a versatile scaffold for novel biologically active compounds . The five-membered pyrrolidine ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
Synthesis of Alkaloids
Pyrrolidin-2-ones have been used in the synthesis of various alkaloids . Alkaloids are a group of naturally occurring chemical compounds that contain mostly basic nitrogen atoms. They have a wide range of pharmacological activities and are used as medications or recreational drugs.
Synthesis of Unusual β-Amino Acids
Pyrrolidin-2-ones are also used in the synthesis of unusual β-amino acids such as statin and its derivatives . These unusual β-amino acids have potential applications in the development of new drugs and therapies.
Antimicrobial Activity
Pyrrolidin-2-one derivatives exhibit diverse biological activities such as antimicrobial activity . They can be used to develop new antimicrobial agents to combat infectious diseases.
Anticancer Activity
Pyrrolidin-2-one derivatives also show anticancer activity . They can be used in the development of new anticancer drugs, providing new treatment options for patients with cancer.
Anti-inflammatory Activity
Pyrrolidin-2-one derivatives have anti-inflammatory properties . They can be used to develop new anti-inflammatory drugs, which can be used to treat conditions like arthritis, asthma, and autoimmune diseases.
Antidepressant Activity
Pyrrolidin-2-one derivatives have shown antidepressant activity . They can be used in the development of new antidepressant drugs, providing new treatment options for patients with depression.
Anti-HCV Activity
Pyrrolidin-2-one derivatives have shown anti-HCV (Hepatitis C Virus) activity . They can be used in the development of new antiviral drugs, providing new treatment options for patients with Hepatitis C.
Safety and Hazards
properties
IUPAC Name |
4-(2-fluorophenyl)pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FNO/c11-9-4-2-1-3-8(9)7-5-10(13)12-6-7/h1-4,7H,5-6H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFSKMPHWPAXAON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1=O)C2=CC=CC=C2F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Fluorophenyl)pyrrolidin-2-one |
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